Zinc BiCarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

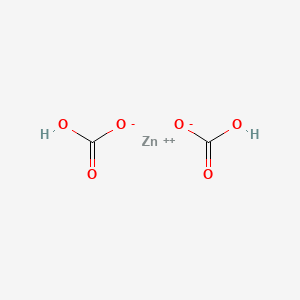

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemistry of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Zinc bicarbonate (Zn(HCO₃)₂) is an inorganic compound that presents significant challenges in its isolation as a stable, solid material.[1][2][3] It is primarily encountered as a transient species in aqueous solutions, where it readily decomposes to form the more thermodynamically stable zinc carbonate or basic zinc carbonates.[1][4] This guide provides a comprehensive overview of the synthesis of this compound, focusing on its in-situ generation for research and as an intermediate in various chemical and biological processes. It details the common experimental protocols, summarizes the quantitative data available from the literature, and discusses its relevance in biological systems and potential applications.

Introduction: The Elusive Nature of this compound

This compound, also known as zinc hydrogen carbonate, is a compound that is rarely isolated in a pure, solid form due to its inherent instability.[2][3] Attempts to synthesize and isolate solid this compound often result in the precipitation of zinc carbonate (ZnCO₃) or basic zinc carbonates, such as hydrozincite (Zn₅(CO₃)₂(OH)₆).[4] Despite these challenges, the transient existence of this compound in solution is of significant interest in various fields, including biological chemistry, materials science, and catalysis.[5][6] Understanding the conditions of its formation and decomposition is crucial for controlling reactions where it acts as a key intermediate.

Aqueous Chemistry of the Zinc-Bicarbonate System

The behavior of this compound in water is governed by a complex set of equilibria involving zinc ions (Zn²⁺), bicarbonate ions (HCO₃⁻), carbonate ions (CO₃²⁻), and carbonic acid (H₂CO₃). The pH of the solution plays a critical role in determining the speciation of these ions.[1] In the presence of zinc ions, bicarbonate and carbonate ions will react to form insoluble zinc carbonate salts.[1][3] The formation of stable solutions containing both zinc and bicarbonate ions requires the presence of stabilizing anions to prevent this precipitation.[1][3][4]

Synthesis of this compound (In-Situ)

Due to its instability, this compound is typically prepared for immediate use within a reaction mixture (in-situ). Two primary methods are described in the literature for its generation in an aqueous medium.

Reaction of a Zinc Salt with a Bicarbonate Salt

This is the most frequently cited method for the in-situ preparation of this compound.[3] It involves the double displacement reaction between a soluble zinc salt, such as zinc sulfate (ZnSO₄), and an alkali metal bicarbonate, typically sodium bicarbonate (NaHCO₃).

Reaction: ZnSO₄(aq) + 2 NaHCO₃(aq) → Zn(HCO₃)₂(aq) + Na₂SO₄(aq)

This reaction is straightforward to perform; however, the product, this compound, is transient and will decompose, especially with heating, to precipitate zinc carbonate.[2][3]

Experimental Protocol (General):

-

Prepare an aqueous solution of a soluble zinc salt (e.g., zinc sulfate).

-

Separately, prepare an aqueous solution of sodium bicarbonate.

-

Slowly add the sodium bicarbonate solution to the zinc salt solution with constant stirring.

-

The resulting solution contains transient this compound and can be used for subsequent reactions. It is important to note that precipitation of zinc carbonate may occur over time or upon changes in temperature or pH.

Reaction of Carbon Dioxide with a Zinc Oxide/Hydroxide Suspension

Another method involves bubbling carbon dioxide gas through an aqueous suspension of zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂).[5]

Reactions: ZnO(s) + H₂O(l) + 2 CO₂(g) ⇌ Zn(HCO₃)₂(aq) Zn(OH)₂(s) + 2 CO₂(g) ⇌ Zn(HCO₃)₂(aq)

This method is analogous to the formation of calcium bicarbonate and is dependent on the partial pressure of CO₂. The resulting this compound remains in solution and will decompose if the CO₂ pressure is reduced.

Experimental Protocol (General):

-

Prepare a suspension of zinc oxide or zinc hydroxide in water.

-

Bubble carbon dioxide gas through the suspension with vigorous stirring.

-

The solid zinc oxide/hydroxide will gradually dissolve as it reacts to form soluble this compound.

-

The resulting solution should be maintained under a CO₂ atmosphere to prevent the decomposition of this compound back to insoluble precursors.

Quantitative Data

Precise quantitative data for the synthesis of pure this compound is scarce due to its transient nature. The following table summarizes available information, primarily focusing on the conditions for the formation of its decomposition products or stabilized solutions.

| Parameter | Value/Range | Context | Source(s) |

| Molar Mass | 187.41 g/mol | Calculated | [7] |

| Appearance | White crystalline solid (hypothetical) | General description | [2][3] |

| Solubility in Water | Insoluble (as a stable solid); exists in aqueous media | Contradictory reports due to instability | [1][2][3] |

| Decomposition Products | ZnCO₃, H₂O, CO₂ | Upon heating or loss of CO₂ pressure | [2][3][4][8] |

| Stabilized Solution: Zinc Ion Concentration | 0.01% to 1% (w/v) | In a patented stable aqueous solution | [1] |

| Stabilized Solution: Bicarbonate Concentration | 1% to 20% (w/v) | In a patented stable aqueous solution | [1] |

| Stabilized Solution: Stabilizing Anion | At least 1.2 equivalents per equivalent of zinc ion | To prevent precipitation in a patented formulation | [1] |

Mandatory Visualizations

Experimental Workflow for In-Situ Synthesis

References

- 1. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]

- 2. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. material-properties.org [material-properties.org]

- 4. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 5. aklectures.com [aklectures.com]

- 6. Buy this compound | 5970-47-8 [smolecule.com]

- 7. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. brainly.com [brainly.com]

A Technical Whitepaper on the Aqueous Zinc-Bicarbonate System

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the chemical properties, equilibria, and experimental considerations of the aqueous zinc-bicarbonate system. It clarifies the nature of zinc bicarbonate as a transient aqueous species rather than a stable, isolatable solid compound and details the properties of the resulting stable zinc carbonate precipitates.

Executive Summary: The Nature of "this compound"

This compound, with the putative formula Zn(HCO₃)₂, is not considered a stable compound that can be isolated as a solid under standard conditions.[1][2][3] Its existence is primarily as a transient species within aqueous solutions where zinc ions (Zn²⁺), dissolved carbon dioxide, and various carbonate species are present. Attempts to precipitate this compound from solution typically yield more thermodynamically stable products, namely zinc carbonate (ZnCO₃, the mineral smithsonite) or, more commonly, basic zinc carbonates such as hydrozincite (Zn₅(CO₃)₂(OH)₆).[1][4] Therefore, understanding the "properties of this compound" requires a thorough analysis of the complex, pH-dependent equilibria in the aqueous Zn(II)-CO₂-H₂O system.

Aqueous Equilibrium Chemistry

The chemistry of zinc ions in the presence of bicarbonate is governed by a series of interconnected equilibria. Dissolved carbon dioxide forms carbonic acid (H₂CO₃), which subsequently dissociates into bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. The relative concentration of these species is highly dependent on the pH of the solution.[1]

The key equilibria are:

-

CO₂(g) ⇌ CO₂(aq)

-

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

-

H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)

-

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

Zinc ions, which exist as hydrated aqua complexes like [Zn(H₂O)₆]²⁺ in water, act as a Lewis acid.[1] As pH increases, the concentration of HCO₃⁻ and especially CO₃²⁻ rises, leading to the precipitation of insoluble zinc salts. At near-neutral pH, the formation of basic zinc carbonate is often favored, while at higher pH where the carbonate ion concentration is significant, zinc carbonate precipitation becomes more prominent.[1]

Figure 1. Aqueous equilibrium of the Zn(II)-CO₂-H₂O system.

Properties of Stable Zinc Carbonate Compounds

Since solid this compound is not isolatable, the relevant physical and chemical properties are those of its common solid-phase products: zinc carbonate and hydrozincite. These compounds are frequently encountered in industrial, geological, and biological systems.[4][5][6]

| Property | Zinc Carbonate (Smithsonite) | Basic Zinc Carbonate (Hydrozincite) |

| Chemical Formula | ZnCO₃ | Zn₅(CO₃)₂(OH)₆ |

| Molar Mass | 125.4 g/mol | 549.0 g/mol |

| Appearance | White crystalline solid[4] | White mineralized mats or powder[5] |

| Crystal System | Trigonal (Calcite structure)[4] | Monoclinic |

| Solubility in Water | Very low (practically insoluble) | Insoluble |

| Solubility Product (Ksp) | 1.46 × 10⁻¹⁰ at 25 °C[4] | More complex; solubility is highly pH-dependent and can be influenced by precursor amorphous phases.[7][8] |

| Decomposition | Decomposes to ZnO and CO₂ above 140 °C[4] | Decomposes to ZnO, CO₂, and H₂O upon heating. |

Experimental Protocols

This protocol describes the reaction of a soluble zinc salt with a bicarbonate source, leading to the precipitation of zinc carbonate or basic zinc carbonate.

-

Reagent Preparation:

-

Prepare a 0.5 M solution of zinc sulfate (ZnSO₄) by dissolving the appropriate mass in deionized water.

-

Prepare a 1.0 M solution of sodium bicarbonate (NaHCO₃) by dissolving the appropriate mass in deionized water. Ensure the solution is fresh as bicarbonate solutions can lose CO₂ over time.

-

-

Precipitation:

-

Place a beaker containing the zinc sulfate solution on a magnetic stir plate and begin stirring at a moderate speed.

-

Slowly add the sodium bicarbonate solution dropwise to the zinc sulfate solution. A white precipitate will form immediately.

-

Continue adding the bicarbonate solution until the desired stoichiometric ratio is achieved. The pH of the final solution will influence the nature of the precipitate.

-

Allow the mixture to stir for 1-2 hours at room temperature to ensure the reaction goes to completion and to age the precipitate.

-

-

Isolation and Purification:

-

Separate the white precipitate from the solution via vacuum filtration using a Büchner funnel and appropriate filter paper.

-

Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities (e.g., sodium sulfate).

-

Wash the precipitate with a small portion of ethanol or acetone to facilitate drying.

-

Dry the collected solid in a drying oven at 60-80 °C to a constant weight. Avoid excessively high temperatures to prevent decomposition of the product.

-

This protocol outlines the identification of the crystalline phase(s) of the precipitate obtained from the reaction.

-

Sample Preparation:

-

Finely grind a small amount (10-20 mg) of the dried precipitate using an agate mortar and pestle to ensure a homogenous powder with random crystal orientation.

-

Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

-

-

Data Collection:

-

Place the sample holder into the powder X-ray diffractometer.

-

Set the instrument parameters for data collection. Typical settings for phase identification use Cu Kα radiation (λ = 1.5406 Å) and a scan range (2θ) from 10° to 80° with a step size of 0.02°.

-

-

Data Analysis:

-

Process the collected diffraction data to obtain a diffractogram (a plot of intensity vs. 2θ).

-

Compare the peak positions (2θ values) and relative intensities of the experimental diffractogram to standard patterns from a crystallographic database (e.g., ICDD PDF).

-

Match the experimental pattern with the reference patterns for smithsonite (ZnCO₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆) to identify the crystalline phase(s) present in the sample.

-

Figure 2. Experimental workflow for synthesis and characterization.

Biological Relevance: The Role of Zinc in Carbonic Anhydrase

While this compound itself is not a direct signaling molecule, the interaction between zinc and bicarbonate is fundamental to life. The enzyme family of carbonic anhydrases contains a zinc ion at its active site and plays a crucial role in catalyzing the reversible hydration of CO₂ to bicarbonate and a proton.[1] This reaction is essential for respiration, pH homeostasis, and numerous metabolic processes. The zinc ion acts as a potent Lewis acid, lowering the pKa of a coordinated water molecule to generate a nucleophilic zinc-bound hydroxide ion, which then attacks the CO₂ substrate.

Figure 3. Simplified catalytic cycle of carbonic anhydrase.

Conclusion

The term "this compound" refers to a transient species in aqueous solution rather than a stable, solid compound. The chemistry of this system is defined by a pH-dependent equilibrium that results in the precipitation of either zinc carbonate (ZnCO₃) or basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆). For researchers and drug development professionals, understanding these equilibria and the properties of the resulting solid phases is critical for controlling reactions, developing formulations, and comprehending the biological roles of zinc and bicarbonate.

References

- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 2. material-properties.org [material-properties.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Zinc carbonate - Wikipedia [en.wikipedia.org]

- 5. Heavy Metal Coprecipitation with Hydrozincite [Zn5(CO3)2(OH)6] from Mine Waters Caused by Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Goldschmidt2021 • Virtual • 4 - 9 July [conf.goldschmidt.info]

- 7. gsienv.com [gsienv.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bicarbonate in water. Due to the inherent instability of this compound, this document expands its scope to include the solubility of related zinc carbonate species, which dictate the overall behavior of zinc in a bicarbonate-rich aqueous environment.

Introduction: The Challenge of this compound Stability

This compound, with the chemical formula Zn(HCO₃)₂, is a compound that is rarely isolated as a stable solid.[1][2] It is primarily encountered in aqueous solutions where it exists in a delicate equilibrium with other species.[1] The inherent instability of this compound leads to its decomposition into the more thermodynamically stable zinc carbonate (ZnCO₃) or various forms of basic zinc carbonate (e.g., Zn₅(CO₃)₂(OH)₆), which are sparingly soluble in water.[1][3] Consequently, a thorough understanding of this compound's solubility is intrinsically linked to the aqueous chemistry of the entire zinc-carbonate system.

While some sources describe this compound as insoluble, others suggest it is soluble in water, a discrepancy that highlights its transient nature in solution.[1][2][4] The presence of stabilizing anions can, however, enhance the concentration of both zinc and bicarbonate ions in a stable solution.[1][4][5]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is scarce due to its instability. However, the solubility of zinc carbonate (ZnCO₃) is well-documented and provides a crucial baseline for understanding the behavior of zinc in carbonate-containing waters. The solubility product constant (Ksp) is a key metric for sparingly soluble salts.

| Compound | Formula | Ksp at 25°C | Molar Solubility in Water (mol/L) | Solubility in Water (g/L) |

|---|---|---|---|---|

| Zinc Carbonate | ZnCO₃ | 1.46 x 10⁻¹⁰ | 1.21 x 10⁻⁵ | 1.52 x 10⁻³ |

The solubility of zinc carbonate, and by extension the stability of this compound in solution, is significantly influenced by factors such as pH and temperature.[1][6] In acidic conditions, the carbonate and bicarbonate ions are protonated, leading to an increase in the solubility of zinc carbonate.[6][7][8] Conversely, in alkaline solutions, the formation of insoluble zinc hydroxide or basic zinc carbonates is favored.[1]

Aqueous Chemistry and Equilibria

The solubility of zinc in a bicarbonate solution is governed by a series of interconnected chemical equilibria. The concentration of dissolved carbon dioxide, pH, and the presence of other ions dictate which zinc species will predominate.

The key equilibria in the aqueous zinc-carbonate system are:

-

Carbonic Acid Equilibria:

-

CO₂(g) ⇌ CO₂(aq)

-

CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq)

-

H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq)

-

HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

-

-

Zinc Carbonate Solubility Equilibrium:

-

ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq)

-

-

Formation and Decomposition of this compound:

-

Zn²⁺(aq) + 2HCO₃⁻(aq) ⇌ Zn(HCO₃)₂(aq)

-

Zn(HCO₃)₂(aq) → ZnCO₃(s) + H₂O(l) + CO₂(g)

-

-

Formation of Basic Zinc Carbonate:

-

5Zn²⁺(aq) + 2CO₃²⁻(aq) + 6OH⁻(aq) ⇌ Zn₅(CO₃)₂(OH)₆(s)

-

The interplay of these reactions determines the concentration of soluble zinc species.

Experimental Protocols for Solubility Determination

Determining the solubility of an unstable compound like this compound requires indirect methods, focusing on the measurement of total dissolved zinc in a saturated solution under controlled conditions. A generalized protocol for determining the solubility of a sparingly soluble zinc salt, which can be adapted for the zinc-carbonate system, is outlined below.

Objective: To determine the molar solubility and Ksp of a sparingly soluble zinc salt in water at a specific temperature.

Materials:

-

Zinc salt (e.g., ZnCO₃)

-

Deionized water

-

Filtration apparatus (e.g., syringe filters with a small pore size)

-

Constant temperature water bath

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the zinc salt to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature water bath and stir continuously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

pH Measurement:

-

Measure the pH of the filtered saturated solution.

-

-

Analysis of Zinc Concentration:

-

Accurately dilute the filtered sample to a concentration within the linear range of the analytical instrument (ICP-OES or AAS).

-

Prepare a series of standard zinc solutions of known concentrations.

-

Measure the zinc concentration in the diluted sample and the standard solutions.

-

Construct a calibration curve from the standard solutions and determine the zinc concentration in the original saturated solution.

-

-

Calculation of Molar Solubility and Ksp:

-

From the zinc concentration, calculate the molar solubility of the zinc salt.

-

Using the stoichiometry of the dissolution reaction, calculate the Ksp.

-

Conclusion

The solubility of this compound in water is a complex topic due to its inherent instability. A comprehensive understanding requires consideration of the entire aqueous zinc-carbonate system, where the sparingly soluble zinc carbonate and basic zinc carbonates are the predominant solid phases. The solubility is highly dependent on pH, temperature, and the presence of other ions. For drug development and other research applications requiring soluble zinc in a bicarbonate medium, the formulation of stable solutions through the use of appropriate stabilizing anions is a critical consideration. The experimental protocols for determining the solubility of sparingly soluble zinc salts provide a framework for quantifying the concentration of dissolved zinc under specific conditions.

References

- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 2. material-properties.org [material-properties.org]

- 3. Zinc carbonate - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 5970-47-8 [smolecule.com]

- 5. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Zinc carbonate - Sciencemadness Wiki [sciencemadness.org]

- 8. Zinc Carbonate: Properties, Structure, Uses & Chemistry Explained [vedantu.com]

An In-depth Technical Guide to the Crystal Structure of Terminal Zinc Bicarbonate Complexes

For Researchers, Scientists, and Drug Development Professionals

While simple zinc bicarbonate (Zn(HCO₃)₂) is unstable and challenging to isolate in a solid, crystalline form, significant progress has been made in synthesizing and structurally characterizing stable terminal this compound complexes. These compounds serve as crucial models for understanding the role of zinc in biological systems, particularly in the active site of carbonic anhydrase. This guide provides a detailed overview of the crystal structures, synthesis, and key characteristics of two pioneering terminal this compound complexes: [TpBut,Me]ZnOCO₂H and [κ⁴-Tptm]ZnOCO₂H.[1][2][3]

Crystal Structure and Data

The molecular structures of [TpBut,Me]ZnOCO₂H and [κ⁴-Tptm]ZnOCO₂H have been determined by single-crystal X-ray diffraction, providing the first structural insights into terminal this compound species.[2][3] In both complexes, the bicarbonate ligand coordinates to the zinc center in a unidentate fashion, which is analogous to its binding in human carbonic anhydrase I.[2][3]

1.1. Crystallographic Data

The crystallographic data for these two landmark complexes are summarized below. This information is essential for computational modeling, structural analysis, and comparative studies.

Table 1: Crystallographic Data for Terminal this compound Complexes

| Parameter | [TpBut,Me]ZnOCO₂H | [κ⁴-Tptm]ZnOCO₂H·(C₆H₆) |

| Chemical Formula | C₂₂H₃₆BN₇O₃Zn | C₂₅H₂₀N₄O₃S₃Zn |

| Formula Weight | 539.77 | 618.04 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 11.085(2) | 10.134(2) |

| b (Å) | 16.513(3) | 18.270(4) |

| c (Å) | 14.789(3) | 14.618(3) |

| α (°) | 90 | 90 |

| β (°) | 94.43(3) | 99.56(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2703.3(9) | 2668.0(10) |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 1.326 | 1.537 |

| Absorption Coefficient (mm⁻¹) | 1.137 | 1.378 |

| F(000) | 1136 | 1264 |

1.2. Selected Bond Lengths and Angles

The coordination geometry around the zinc atom is critical for its catalytic function. The following tables provide key bond lengths and angles for the two complexes, highlighting the unidentate coordination of the bicarbonate ligand.

Table 2: Selected Bond Lengths (Å) for [TpBut,Me]ZnOCO₂H

| Bond | Length (Å) |

| Zn-O(1) | 1.872(3) |

| Zn-N(1) | 2.067(3) |

| Zn-N(3) | 2.052(3) |

| Zn-N(5) | 2.083(3) |

| O(1)-C(1) | 1.309(5) |

| O(2)-C(1) | 1.238(5) |

| O(3)-C(1) | 1.332(5) |

Table 3: Selected Bond Angles (°) for [TpBut,Me]ZnOCO₂H

| Atoms | Angle (°) |

| O(1)-Zn-N(1) | 113.1(1) |

| O(1)-Zn-N(3) | 122.5(1) |

| O(1)-Zn-N(5) | 106.9(1) |

| N(1)-Zn-N(3) | 95.1(1) |

| N(1)-Zn-N(5) | 93.8(1) |

| N(3)-Zn-N(5) | 95.3(1) |

| O(1)-C(1)-O(2) | 118.9(4) |

| O(1)-C(1)-O(3) | 112.5(4) |

| O(2)-C(1)-O(3) | 128.6(4) |

Table 4: Selected Bond Lengths (Å) for [κ⁴-Tptm]ZnOCO₂H

| Bond | Length (Å) |

| Zn-O(1) | 1.934(2) |

| Zn-S(1) | 2.503(1) |

| Zn-S(2) | 2.453(1) |

| Zn-S(3) | 2.768(1) |

| Zn-N(1) | 2.081(2) |

| O(1)-C(1) | 1.291(3) |

| O(2)-C(1) | 1.241(3) |

| O(3)-C(1) | 1.326(3) |

Table 5: Selected Bond Angles (°) for [κ⁴-Tptm]ZnOCO₂H

| Atoms | Angle (°) |

| O(1)-Zn-S(1) | 92.1(1) |

| O(1)-Zn-S(2) | 127.3(1) |

| O(1)-Zn-S(3) | 89.9(1) |

| O(1)-Zn-N(1) | 108.3(1) |

| S(1)-Zn-S(2) | 83.3(1) |

| S(1)-Zn-S(3) | 159.2(1) |

| S(2)-Zn-S(3) | 82.2(1) |

| O(1)-C(1)-O(2) | 119.5(2) |

| O(1)-C(1)-O(3) | 111.9(2) |

| O(2)-C(1)-O(3) | 128.6(2) |

Experimental Protocols

The synthesis of these terminal this compound complexes requires careful control of reaction conditions to prevent the formation of more stable carbonate species.

2.1. Synthesis of [TpBut,Me]ZnOCO₂H

Crystals of [TpBut,Me]ZnOCO₂H suitable for X-ray diffraction were obtained by the reaction of the corresponding zinc hydroxide complex with carbon dioxide.[1]

-

Materials: [TpBut,Me]ZnOH, benzene, pentane, dry ice (solid CO₂).

-

Procedure:

-

A solution of approximately 10 mg of [TpBut,Me]ZnOH in 0.5 mL of benzene is placed in a small vial.

-

This vial is then placed inside a larger vial containing pentane and a piece of dry ice.

-

The larger vial is lightly stoppered until the dry ice has completely sublimed, creating a CO₂-rich atmosphere.

-

The vial is then sealed completely and allowed to stand at room temperature.

-

Colorless crystals of [TpBut,Me]ZnOCO₂H suitable for X-ray diffraction deposit from the solution.[1]

-

2.2. Synthesis of [κ⁴-Tptm]ZnOCO₂H

The synthesis of [κ⁴-Tptm]ZnOCO₂H is achieved by the reaction of a zinc siloxide complex with water and carbon dioxide.[1]

-

Materials: [κ⁴-Tptm]ZnOSiMe₃, benzene, water, CO₂ gas.

-

Procedure:

-

A solution of 30 mg (0.06 mmol) of [κ⁴-Tptm]ZnOSiMe₃ in approximately 2 mL of benzene is prepared in a small Schlenk tube.

-

40 µL (2.22 mmol) of water is added to the solution.

-

The sample is frozen, degassed, and allowed to warm to room temperature.

-

The resulting suspension is then treated with 1 atm of CO₂ gas while being shaken vigorously for a brief period.

-

The mixture is allowed to stand at room temperature, during which colorless crystals of [κ⁴-Tptm]ZnOCO₂H·(C₆H₆) deposit over a period of 30 minutes.[1]

-

The mother liquor is decanted, and the crystals are washed with approximately 1 mL of benzene.

-

The crystalline product is then dried in vacuo.[1]

-

Signaling Pathways and Reaction Mechanisms

The formation of these this compound complexes is part of a reaction network relevant to the catalytic cycle of carbonic anhydrase. The interconversion between zinc hydroxide, bicarbonate, and carbonate species is of particular interest.

3.1. Formation of [κ⁴-Tptm]ZnOCO₂H and its Conversion to a Carbonate Complex

The bicarbonate complex [κ⁴-Tptm]ZnOCO₂H is formed by the reaction of a zinc hydroxide species with CO₂ in the presence of water. In the absence of water, or upon prolonged standing, the bicarbonate complex can convert to a more stable bridging carbonate complex, {[Tptm]Zn}₂(μ-CO₃).[2][3] This reactivity highlights the delicate equilibrium involved in these systems.

Caption: Reaction pathway for the formation of the this compound complex and its subsequent conversion to a zinc carbonate complex.

3.2. Experimental Workflow for Crystallization

The successful isolation of single crystals of these sensitive compounds requires a carefully designed experimental setup. The vapor diffusion method is commonly employed.

Caption: Generalized experimental workflow for the crystallization of terminal this compound complexes via vapor diffusion.

This technical guide provides foundational data and methodologies for researchers working with zinc-containing enzymes and biomimetic complexes. The structural and synthetic details of [TpBut,Me]ZnOCO₂H and [κ⁴-Tptm]ZnOCO₂H offer a solid starting point for further investigations into the mechanism of carbonic anhydrase and the development of novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

The Interplay of Zinc and Bicarbonate in Biological Systems: A Technical Guide

Affiliation: Google Research

Abstract

While zinc bicarbonate (Zn(HCO₃)₂) is not a stable, isolable compound within biological systems due to its tendency to decompose, the dynamic interaction between zinc (Zn²⁺) and bicarbonate (HCO₃⁻) ions is of paramount importance in a multitude of physiological processes. This technical guide provides an in-depth exploration of the synergistic and independent roles of these two critical ions. The primary focus is on their pivotal function in the catalytic mechanism of carbonic anhydrases, enzymes essential for respiration and pH homeostasis. Furthermore, this guide delves into their interplay in cellular signaling, particularly through the pH-sensitive zinc receptor GPR39. Detailed experimental protocols for studying these interactions and quantitative data on enzyme kinetics and binding thermodynamics are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Unstable Nature of this compound and the Importance of Ionic Interactions

This compound as a discrete molecular entity is rarely encountered in biological milieu. It is an unstable compound that readily precipitates as zinc carbonate in aqueous solutions. However, the transient and localized interactions between zinc and bicarbonate ions are central to the function of key biological machinery. The respective physiological concentrations and unique chemical properties of Zn²⁺ and HCO₃⁻ allow for a dynamic partnership that is most prominently exemplified in the active site of carbonic anhydrase. This guide will therefore focus on the scientifically accurate and biologically relevant interplay of these ions.

The Crucial Partnership: Zinc and Bicarbonate in Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons (H⁺). This reaction is fundamental to CO₂ transport in the blood, pH regulation, and various other physiological and pathological processes. The active site of most CAs features a catalytically essential zinc ion.

The Catalytic Mechanism of Carbonic Anhydrase

The catalytic cycle of carbonic anhydrase highlights the elegant interplay between the zinc ion and bicarbonate. The zinc ion is coordinated by three histidine residues and a water molecule. The key steps are as follows:

-

Nucleophilic Attack: The zinc ion lowers the pKa of the coordinated water molecule, facilitating its deprotonation to a hydroxide ion (OH⁻). This potent nucleophile then attacks the electrophilic carbon atom of a bound CO₂ molecule.

-

Formation of a Zinc-Bound Bicarbonate Intermediate: This attack results in the formation of a transiently zinc-bound bicarbonate ion.

-

Product Release: The bicarbonate product is then displaced from the zinc ion by a water molecule.

-

Regeneration of the Active Site: The catalytic cycle is completed by the release of a proton from the zinc-bound water molecule, a step that is often facilitated by a proton shuttle residue, such as a histidine.

Figure 1: Catalytic Cycle of Carbonic Anhydrase.

Quantitative Data on Carbonic Anhydrase

The efficiency of carbonic anhydrase isoforms varies, which is reflected in their kinetic parameters. The binding of zinc to the apoenzyme is a thermodynamically favorable process.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase Isoforms

| Isoform | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| CA I | CO₂ | 2 x 10⁵ | 4 | 5 x 10⁷ |

| CA II | CO₂ | 1 x 10⁶ | 12 | 8.3 x 10⁷[1] |

| CA II | HCO₃⁻ | 4 x 10⁵ | 26 | 1.5 x 10⁷[1] |

| CA IV | CO₂ | 1 x 10⁶ | 3.5 | 2.9 x 10⁸ |

| CA IX | CO₂ | 4.3 x 10⁵ | 3.2 | 1.3 x 10⁸ |

| CA XII | CO₂ | 2.1 x 10⁵ | 4.5 | 4.7 x 10⁷ |

Table 2: Thermodynamic Parameters for Zinc Binding to Human Carbonic Anhydrase II

| Parameter | Value | Method |

| Association Constant (Ka) | ~2 x 10⁹ M⁻¹ | Isothermal Titration Calorimetry (ITC)[2] |

| Dissociation Constant (Kd) | ~0.5 nM | Isothermal Titration Calorimetry (ITC) |

| Enthalpy of Binding (ΔH) | -16.2 kcal/mol | Isothermal Titration Calorimetry (ITC)[2] |

| Entropy of Binding (ΔS) | -10.2 cal/mol·K | Isothermal Titration Calorimetry (ITC)[2] |

Interplay in Cellular Signaling: The GPR39 Zinc-Sensing Receptor

Beyond the well-established role in carbonic anhydrase, the interplay between zinc and bicarbonate extends to cellular signaling, notably through the G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor. The activity of GPR39 is modulated by extracellular pH, which is intrinsically linked to the bicarbonate concentration through the CO₂/HCO₃⁻ buffer system.

pH Modulation of GPR39 Signaling

Studies have shown that the activation of GPR39 by zinc is pH-dependent.[3] Acidic conditions can inhibit GPR39 signaling, while alkaline conditions can potentiate it. This suggests a mechanism by which changes in the local extracellular environment, influenced by bicarbonate levels, can fine-tune cellular responses to zinc. The activation of GPR39 can trigger various downstream signaling cascades, including the release of intracellular calcium and the activation of the ERK1/2 and Akt pathways.[3][4]

Figure 2: pH-Modulated GPR39 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of zinc and bicarbonate interactions in biological systems.

Assay of Carbonic Anhydrase Activity

This method measures the kinetics of CO₂ hydration by monitoring the associated pH change using a pH indicator dye.

-

Principle: The hydration of CO₂ produces a proton, leading to a decrease in pH. The rate of this pH change is proportional to the enzyme activity.

-

Reagents:

-

Buffer (e.g., 20 mM HEPES or TRIS, pH 7.5)

-

pH indicator (e.g., phenol red, p-nitrophenol)

-

CO₂-saturated water

-

Purified carbonic anhydrase

-

Inhibitors (optional)

-

-

Procedure:

-

Prepare two syringes for the stopped-flow instrument. Syringe A contains the buffer, pH indicator, and enzyme. Syringe B contains the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator at its wavelength of maximum absorbance change upon protonation (e.g., 557 nm for phenol red).

-

The initial rate of the reaction is determined from the slope of the absorbance change over time.

-

Calculate enzyme activity based on the initial rate, correcting for the uncatalyzed reaction rate.

-

Carbonic anhydrase also exhibits esterase activity, which can be conveniently measured spectrophotometrically.

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm.

-

Reagents:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

pNPA solution (e.g., 3 mM in acetone)

-

Purified carbonic anhydrase

-

-

Procedure:

-

Add the buffer and pNPA solution to a cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 400 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity is expressed in units, where one unit hydrolyzes 1 µmol of pNPA per minute.

-

Measurement of Intracellular pH

-

Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured using a fluorescence microscope or plate reader.

-

Reagents:

-

BCECF-AM stock solution (in DMSO)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Calibration buffers of known pH containing a protonophore (e.g., nigericin)

-

-

Procedure:

-

Load cells with BCECF-AM by incubating them in a physiological salt solution containing the dye.

-

Wash the cells to remove extracellular dye.

-

Excite the cells at two wavelengths: one that is pH-sensitive (e.g., 490 nm) and one that is pH-insensitive (isosbestic point, e.g., 440 nm).

-

Measure the fluorescence emission at a single wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH by comparison to a calibration curve.

-

The calibration curve is generated by treating the cells with calibration buffers of known pH in the presence of a protonophore to equilibrate the intracellular and extracellular pH.

-

Conclusion

While the term "this compound" may be a misnomer in a biological context, the intricate and dynamic relationship between zinc and bicarbonate ions is undeniably critical for life. Their collaboration within the active site of carbonic anhydrase underpins fundamental physiological processes, and their emerging roles in cellular signaling pathways like that of GPR39 open new avenues for research and therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for scientists seeking to further unravel the complexities of this vital ionic interplay.

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 2. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular pH regulates zinc signaling via an Asp residue of the zinc-sensing receptor (ZnR/GPR39) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Aqueous Geochemistry of Zinc and Bicarbonate

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Solid zinc bicarbonate (Zn(HCO₃)₂) is a thermodynamically unstable compound that is not known to occur naturally in a solid phase. Its presence and significance are primarily confined to aqueous systems where the interaction between dissolved zinc (Zn²⁺) and bicarbonate (HCO₃⁻) ions plays a crucial role in geochemistry, environmental science, and biology. This technical guide provides a comprehensive overview of the aqueous geochemistry of the zinc-bicarbonate system, focusing on its natural occurrence in water, the thermodynamic principles governing its speciation, and its pivotal role in biological processes, notably within the enzyme carbonic anhydrase. Detailed experimental protocols for the analysis of zinc and bicarbonate speciation, along with a guide to geochemical modeling, are presented to facilitate further research in this domain.

Introduction: The Elusive Nature of this compound

While the chemical formula Zn(HCO₃)₂ can be written, solid this compound is considered rare and unstable, readily decomposing into zinc carbonate (ZnCO₃) or basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆), with the release of carbon dioxide. Therefore, the study of "natural occurrence of this compound" is fundamentally the study of the aqueous chemistry of zinc and bicarbonate ions in natural waters. The equilibrium between these ions is dynamic and is influenced by several factors, including pH, partial pressure of carbon dioxide (pCO₂), temperature, and the presence of other dissolved species. In natural aquatic environments, the interplay of these factors dictates the concentration and speciation of dissolved zinc.

Aqueous Geochemistry of the Zinc-Bicarbonate System

The behavior of zinc in natural waters is intricately linked to the carbonate system. Dissolved carbon dioxide from the atmosphere and biological respiration forms carbonic acid (H₂CO₃), which then dissociates to form bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions. Zinc ions (Zn²⁺) can form complexes with these carbonate species and with hydroxide ions (OH⁻).

The primary aqueous species of zinc in the presence of bicarbonate include the free hydrated zinc ion ([Zn(H₂O)₆]²⁺), zinc-hydroxide complexes (e.g., ZnOH⁺, Zn(OH)₂), and zinc-carbonate complexes (e.g., ZnCO₃(aq), Zn(CO₃)₂²⁻). The relative abundance of these species is a function of pH.

Controlling Factors

-

pH: The pH of the water is a master variable controlling the speciation of both dissolved inorganic carbon and zinc. At lower pH values, the free zinc ion and carbonic acid are dominant. As pH increases, the concentrations of bicarbonate, carbonate, and zinc-hydroxide complexes increase.

-

Partial Pressure of CO₂ (pCO₂): The concentration of dissolved CO₂ in water, which is in equilibrium with the atmosphere, influences the total amount of dissolved inorganic carbon and, consequently, the formation of zinc-carbonate species.

-

Alkalinity: This is a measure of the capacity of water to neutralize acid and is primarily attributed to bicarbonate and carbonate ions. Higher alkalinity generally leads to a greater potential for the formation of zinc-carbonate precipitates.

Natural Occurrence and Concentration

Zinc is a naturally occurring trace element in the Earth's crust and is introduced into aquatic systems through both natural processes, such as the weathering of rocks and minerals, and anthropogenic activities.

Zinc Concentrations in Natural Waters

The concentration of zinc in natural waters can vary significantly depending on the local geology and human impact.

| Water Body Type | Typical Zinc Concentration Range | Reference |

| Natural Surface Waters | < 10 µg/L | [1](--INVALID-LINK--) |

| Groundwaters | 10 - 40 µg/L | [1](--INVALID-LINK--) |

| Streams | 20 µg/L (average) | [2](--INVALID-LINK--) |

Note: Concentrations can be significantly higher in areas affected by industrial pollution.

Thermodynamic Data and Mineral Stability

The fate of dissolved zinc in the presence of bicarbonate is often the precipitation of zinc-containing minerals, primarily smithsonite (ZnCO₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆). The stability of these minerals is governed by their solubility products.

Relevant Thermodynamic Constants

| Reaction | Log K (25 °C) | Reference |

| ZnCO₃ (smithsonite) ⇌ Zn²⁺ + CO₃²⁻ | -10.0 to -10.8 | [1](--INVALID-LINK--) |

| Zn₅(CO₃)₂(OH)₆ (hydrozincite) + 6H⁺ ⇌ 5Zn²⁺ + 2CO₃²⁻ + 6H₂O | 43.9 (estimated) | [1](--INVALID-LINK--) |

| Zn²⁺ + OH⁻ ⇌ ZnOH⁺ | 4.4 | [3](--INVALID-LINK--) |

| Zn²⁺ + 2OH⁻ ⇌ Zn(OH)₂(aq) | 10.1 | [3](--INVALID-LINK--) |

| Zn²⁺ + 3OH⁻ ⇌ Zn(OH)₃⁻ | 14.1 | [3](--INVALID-LINK--) |

| Zn²⁺ + 4OH⁻ ⇌ Zn(OH)₄²⁻ | 15.5 | [3](--INVALID-LINK--) |

| Zn²⁺ + CO₃²⁻ ⇌ ZnCO₃(aq) | 4.7 | [3](--INVALID-LINK--) |

Experimental Protocols

Protocol for Determination of Dissolved Zinc and Alkalinity in Natural Waters

This protocol outlines the standard methods for the collection, preservation, and analysis of water samples to determine the concentrations of dissolved zinc and bicarbonate (as part of total alkalinity).

5.1.1. Sample Collection and Preservation

-

Apparatus:

-

Polyethylene or borosilicate glass bottles, acid-washed.

-

0.45 µm membrane filters.

-

Filtration apparatus.

-

-

Procedure:

-

Rinse the sample bottle three times with the sample water before filling.

-

Collect the water sample, minimizing air bubbles.

-

For dissolved zinc analysis, filter the sample through a 0.45 µm membrane filter immediately after collection.

-

Preserve the filtered sample for zinc analysis by adding nitric acid (HNO₃) to a pH < 2.

-

For alkalinity analysis, collect an unfiltered sample and store it at 4°C. Analysis should be performed as soon as possible, preferably within 24 hours.

-

5.1.2. Analysis of Dissolved Zinc

-

Method: Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the preferred methods for their high sensitivity and accuracy.[4][5]

-

AAS (Flame or Graphite Furnace):

-

Calibrate the instrument with a series of zinc standards of known concentrations.

-

Aspirate the acidified sample directly into the flame (for higher concentrations) or inject it into the graphite furnace (for lower concentrations).

-

Measure the absorbance of light by the atomized zinc at a specific wavelength (typically 213.9 nm).

-

Determine the zinc concentration in the sample from the calibration curve.

-

-

ICP-MS:

-

Calibrate the instrument with multi-element standards, including zinc.

-

Introduce the acidified sample into the argon plasma, where it is atomized and ionized.

-

The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The detector measures the intensity of the signal for the specific zinc isotopes, which is proportional to the concentration.

-

-

5.1.3. Analysis of Alkalinity (Bicarbonate Concentration)

-

Method: Titration with a standard acid.[6]

-

Apparatus:

-

Burette

-

pH meter

-

Magnetic stirrer

-

-

Reagents:

-

Standard sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) solution (0.02 N).

-

pH 4.5 and pH 8.3 indicators (or use a pH meter).

-

-

Procedure:

-

Measure a known volume of the water sample into a beaker.

-

If using indicators, add a few drops of phenolphthalein. If the sample turns pink, titrate with the standard acid to the phenolphthalein endpoint (pH 8.3) to determine the carbonate alkalinity.

-

Add a few drops of bromocresol green-methyl red indicator and continue titrating to the endpoint (pH ~4.5). The total volume of acid used from the beginning of the titration corresponds to the total alkalinity.

-

If using a pH meter, titrate to the inflection points in the titration curve, which correspond to the equivalence points for carbonate and bicarbonate.

-

Calculate the alkalinity as mg/L of CaCO₃. The bicarbonate concentration can be calculated from the total alkalinity and the carbonate alkalinity (if present).

-

-

Geochemical Modeling Workflow for Zinc Speciation

Geochemical modeling software, such as PHREEQC, can be used to calculate the speciation of zinc in a water sample based on its chemical composition.[7][8][9]

Caption: Workflow for geochemical modeling of zinc speciation using PHREEQC.

Biological Significance: The Role in Carbonic Anhydrase

The interaction between zinc and bicarbonate is of paramount importance in biological systems, most notably in the active site of carbonic anhydrases. These metalloenzymes are essential for the rapid interconversion of carbon dioxide and bicarbonate, a reaction that is fundamental to respiration, pH homeostasis, and other physiological processes.

Catalytic Mechanism of Carbonic Anhydrase

The zinc ion in the active site of carbonic anhydrase is coordinated by three histidine residues and a water molecule. The zinc ion lowers the pKa of the coordinated water molecule, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide acts as a potent nucleophile, attacking the carbon atom of a carbon dioxide molecule that has entered the active site. This results in the formation of a zinc-bound bicarbonate ion, which is then displaced by a water molecule, regenerating the enzyme for the next catalytic cycle.

Caption: Catalytic cycle of carbonic anhydrase.

Conclusion

While solid this compound is not a feature of the natural world, the aqueous chemistry of zinc and bicarbonate ions is a rich and important field of study. The equilibrium between these ions governs the mobility and fate of zinc in natural waters and is central to the function of the vital enzyme, carbonic anhydrase. Understanding the principles outlined in this guide is essential for researchers in geochemistry, environmental science, and drug development who seek to unravel the complexities of zinc's role in the natural and biological worlds. The provided protocols and workflows offer a starting point for quantitative investigation into this dynamic system.

References

- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 2. standardmethods.org [standardmethods.org]

- 3. Advanced chemical stability diagrams to predict the formation of complex zinc compounds in a chloride environment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00228F [pubs.rsc.org]

- 4. Standard Methods: For The Examination of Water and Wastewater [ia600508.us.archive.org]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 2320 B [nemi.gov]

- 7. scribd.com [scribd.com]

- 8. User's guide to PHREEQC, a computer program for speciation, reaction-path, advective-transport, and inverse geochemical calculations [pubs.usgs.gov]

- 9. geo.utexas.edu [geo.utexas.edu]

An In-depth Technical Guide to Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of zinc bicarbonate (CAS No. 5970-47-8), a compound of interest in various chemical and biological research fields. Due to its inherent instability, much of the available research pertains to its transient existence in aqueous solutions or the more stable basic zinc carbonate. This document synthesizes the available data on its properties, synthesis, and biological relevance, with a focus on providing actionable information for laboratory and research applications. Detailed experimental protocols derived from the literature are presented, alongside a summary of quantitative data and a visualization of its role in a key biological pathway.

Introduction

This compound, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that is rarely isolated in a pure, solid state due to its instability.[1] It readily decomposes into zinc carbonate or basic zinc carbonate.[1] However, the interplay between zinc and bicarbonate ions in aqueous solutions is of significant importance in biological systems, particularly in the context of enzymatic activity and cellular signaling.[2] This guide aims to provide a detailed technical resource for professionals working with zinc and bicarbonate systems.

Physicochemical Properties

Pure this compound is described as a white crystalline solid that is insoluble in water.[1] However, most of the practical data available pertains to its behavior in solution or to the more stable basic zinc carbonate.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

| Property | Value | Compound | Reference(s) |

| CAS Number | 5970-47-8 | This compound | [3] |

| Molecular Formula | C₂H₂O₆Zn | This compound | [4] |

| Molecular Weight | 187.4 g/mol | This compound | [4] |

| Appearance | White crystalline solid | This compound | [5] |

| Solubility in Water | Insoluble | This compound | [1][5] |

| Decomposition | Decomposes upon heating to zinc carbonate and carbon dioxide | This compound | [1][5] |

| Zinc Content | 56.6% (w/w) | Basic Zinc Carbonate (test article) | [1] |

Experimental Protocols

The synthesis of this compound is challenging due to its instability. The following protocols are adapted from literature for the in situ preparation of this compound solutions or the synthesis of its more stable precursor, basic zinc carbonate.

Protocol 1: In Situ Preparation of this compound Solution via Neutralization

This protocol is based on the reaction of a soluble zinc salt with sodium bicarbonate in an aqueous solution.[4]

Materials:

-

Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare a stock solution of the zinc salt (e.g., 0.1 M ZnSO₄) in deionized water.

-

Prepare a stock solution of sodium bicarbonate (e.g., 0.2 M NaHCO₃) in deionized water.

-

While vigorously stirring the zinc salt solution, slowly add the sodium bicarbonate solution dropwise. A precipitate of zinc carbonate or basic zinc carbonate will likely form.

-

Monitor the pH of the solution. The formation of this compound is favored in a specific pH range, though this is not well-defined in the literature due to its transient nature.

-

For applications requiring a soluble zinc/bicarbonate system, the immediate use of the supernatant after precipitation is recommended.

Protocol 2: Synthesis of Basic Zinc Carbonate

This protocol describes the synthesis of a more stable basic zinc carbonate, which can serve as a source of zinc and carbonate/bicarbonate in subsequent reactions. This method is adapted from studies on the precipitation of zinc-containing compounds.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Polyethylene glycol (PEG-400) (optional, as a template)

-

Mortar and pestle

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Weigh stoichiometric amounts of zinc sulfate heptahydrate and ammonium bicarbonate. A molar ratio of NH₄HCO₃ to ZnSO₄·7H₂O of 3.0 has been used for the synthesis of basic zinc carbonate.[6]

-

If using a template, add a small amount of PEG-400 (e.g., 70 μL) to the zinc sulfate heptahydrate and grind in a mortar.[6]

-

Add the ammonium bicarbonate to the mortar and continue grinding the solids together at room temperature. This solid-state reaction will proceed to form basic zinc carbonate.[6]

-

To remove soluble inorganic byproducts, wash the resulting powder with deionized water.

-

Filter the solid product using a filtration apparatus.

-

Dry the collected solid in an oven at a low temperature (e.g., 60-80°C) to obtain basic zinc carbonate powder.

Biological Relevance and Signaling Pathways

Zinc is an essential micronutrient that plays a critical role in numerous cellular processes, including acting as a signaling molecule. While this compound itself is not a direct signaling molecule, the interaction between zinc and bicarbonate is fundamental to pH regulation and the function of certain enzymes.

A key example is the role of zinc in bicarbonate transport across cell membranes, which is crucial for maintaining cellular pH homeostasis.[2] The following diagram illustrates a simplified workflow of how zinc binding can influence a bicarbonate transporter, a process vital in neuronal cells.[2]

This diagram illustrates that extracellular zinc ions can bind to bicarbonate transporters, influencing their activity and thereby the transport of bicarbonate ions into the cell. This process is a critical component of cellular pH regulation.

Applications in Research and Drug Development

The unique properties of the zinc-bicarbonate system lend themselves to several applications:

-

Source of Zinc in Cell Culture: this compound can be used as a source of zinc in cell culture media to study the effects of zinc on cellular processes.[4]

-

Precursor for Synthesis: It serves as a precursor for the synthesis of other zinc compounds, such as zinc oxide nanoparticles.[4]

-

Catalysis: this compound has been investigated for its catalytic activity in certain organic reactions.[4]

-

Drug Delivery: The potential for controlled release of zinc ions from a bicarbonate matrix is an area of interest for drug delivery systems.[4]

Conclusion

While the isolation of pure this compound remains a challenge for researchers, understanding the dynamics of zinc and bicarbonate ions in solution is crucial for advancements in biology and medicine. The protocols and data presented in this guide provide a foundation for further research into the synthesis, characterization, and application of this intriguing chemical system. Future work should focus on stabilizing this compound, possibly through the use of coordinating ligands, to unlock its full potential in various scientific and therapeutic applications.

References

- 1. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess [cebs.niehs.nih.gov]

- 2. Zinc-binding important for sensing and regulating pH in the brain - Titan.uio.no [titan.uio.no]

- 3. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 4. Buy this compound | 5970-47-8 [smolecule.com]

- 5. material-properties.org [material-properties.org]

- 6. researchgate.net [researchgate.net]

thermodynamic properties of zinc bicarbonate

An In-depth Technical Guide to the Thermodynamic Properties of the Aqueous Zinc-Bicarbonate System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermodynamic properties of the zinc-bicarbonate system. A critical aspect of this system is that solid zinc bicarbonate, Zn(HCO₃)₂, is not a stable, isolatable compound. Instead, it exists transiently in aqueous solutions, where it is part of a complex set of interconnected acid-base and solubility equilibria. This document focuses on the thermodynamic behavior of this aqueous system, which is crucial for understanding zinc's geochemistry, its role in biological systems, and its behavior in pharmaceutical formulations. The guide summarizes key thermodynamic data for the relevant chemical species, details the experimental protocols used to derive this data, and provides graphical representations of the system's chemical relationships and experimental workflows.

The Aqueous Zinc-Bicarbonate Equilibrium

In aqueous solutions, zinc ions (Zn²⁺) interact with dissolved carbon dioxide species (H₂CO₃, HCO₃⁻, CO₃²⁻). This system is highly dependent on pH and the partial pressure of CO₂. While a soluble this compound complex may form, the system typically trends towards the precipitation of more stable solid phases, such as zinc carbonate (ZnCO₃, the mineral smithsonite) or various basic zinc carbonates (Znₓ(CO₃)ᵧ(OH)z).[1]

The speciation of dissolved zinc is heavily influenced by pH. At acidic to neutral pH (e.g., pH 7.7), the dominant species is the hydrated zinc ion, [Zn(H₂O)₆]²⁺. As the pH increases above 8, carbonate and hydroxide species become the predominant forms of dissolved and solid zinc.[1] The stability range for zinc carbonate species is relatively narrow, and outside of a pH range of approximately 8.3 to 9, zinc tends to exist as Zn²⁺(aq) or zinc hydroxide species.[1]

Thermodynamic Data

Understanding the behavior of the zinc-bicarbonate system requires knowledge of the thermodynamic properties of its constituent ions and related solid phases. The following tables summarize standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°) for key species at 25 °C (298.15 K) and 1 bar.

Table 1: Standard Thermodynamic Properties of Key Species

| Species | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) |

| Zinc Ion | Zn²⁺ | aq | -153.89 | -147.06 | -112.1 |

| Bicarbonate Ion | HCO₃⁻ | aq | -691.99 | -586.77 | 91.2 |

| Carbonate Ion | CO₃²⁻ | aq | -677.14 | -527.81 | -56.9 |

| Zinc Oxide | ZnO | s | -350.46 | -320.5 | 43.65 |

| Zinc Carbonate | ZnCO₃ (smithsonite) | s | -812.78 | -731.57 | 82.4 |

| Carbon Dioxide | CO₂ | g | -393.51 | -394.36 | 213.74 |

| Water | H₂O | l | -285.83 | -237.13 | 69.91 |

Data sourced from NIST Chemistry WebBook and other thermodynamic compilations.[2][3][4]

Table 2: Key Equilibria in the Zn²⁺-CO₂-H₂O System

| Reaction No. | Equilibrium Reaction | Description |

| (1) | CO₂(g) ⇌ CO₂(aq) | Dissolution of Carbon Dioxide |

| (2) | CO₂(aq) + H₂O(l) ⇌ H₂CO₃(aq) | Formation of Carbonic Acid |

| (3) | H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) | First Dissociation of Carbonic Acid |

| (4) | HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) | Second Dissociation of Carbonic Acid |

| (5) | Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(s) | Precipitation of Zinc Carbonate |

| (6) | ZnCO₃(s) + 2H⁺(aq) ⇌ Zn²⁺(aq) + H₂CO₃(aq) | Dissolution of Zinc Carbonate in Acid |

The interplay of these reactions governs the stability and fate of zinc in carbonate-containing waters. For instance, an increase in CO₂ partial pressure shifts the equilibria (1-3) to the right, increasing bicarbonate concentration and potentially stabilizing dissolved zinc, while higher pH shifts equilibrium (4) to the right, favoring carbonate ions and promoting the precipitation of ZnCO₃ (5).[5]

Mandatory Visualizations

Caption: Key chemical equilibria in the aqueous zinc-bicarbonate system.

Caption: Generalized workflow for determining stability constants via potentiometric titration.

Experimental Protocols

The thermodynamic data and stability constants for aqueous systems like zinc-bicarbonate are determined through precise experimental techniques. Potentiometric titration is a primary method for determining metal-ligand stability constants.

Detailed Protocol: Potentiometric Titration for Stability Constant Determination

This protocol provides a representative methodology for determining the stability constants of a metal-ligand system (e.g., Zn²⁺ with a ligand like bicarbonate/carbonate) in an aqueous solution.[6][7]

Objective: To measure the formation constants (stability constants) of zinc-carbonate complexes by monitoring changes in hydrogen ion concentration (pH) during titration with a strong base.

1. Materials and Reagents:

-

Water: Deionized, CO₂-free water (boiled and cooled under an inert atmosphere like argon or nitrogen).

-

Background Electrolyte: A high-purity salt (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

-

Strong Acid: Standardized ~0.1 M HCl or HNO₃.

-

Strong Base: Standardized, carbonate-free ~0.1 M NaOH or KOH. This is critical and should be prepared and stored to prevent CO₂ contamination.

-

Zinc Solution: A stock solution of a zinc salt (e.g., ZnCl₂ or Zn(NO₃)₂) of known concentration, determined accurately by methods like EDTA titration.

-

Ligand Solution: For this system, the "ligand" is introduced by preparing the titration solution with a known concentration of sodium bicarbonate (NaHCO₃) or by sparging the solution with a gas of known CO₂ partial pressure.

2. Equipment:

-

Potentiometric System: A high-precision pH meter or ionometer (resolution of 0.1 mV).

-

Electrode: A high-quality glass combination pH electrode, responsive to H⁺ concentration.

-

Titration Vessel: A double-walled, thermostated glass vessel (e.g., 50 mL) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Autoburette: A piston-driven burette for precise, computer-controlled addition of the titrant.

-

Inert Gas Supply: Purified nitrogen or argon gas to maintain a CO₂-free atmosphere over the solution.

3. Procedure:

-

Electrode Calibration: The electrode system is calibrated in terms of hydrogen ion concentration, not activity. This is achieved by performing strong acid-strong base titrations in the same background electrolyte. The data yields the standard electrode potential (E°) and a correction factor for the acidic/alkaline regions.[7]

-

Titration:

-

A known volume of the strong acid, zinc solution, and background electrolyte are added to the titration vessel. If using sodium bicarbonate, a known amount is added here.

-

The solution is allowed to reach thermal equilibrium under a gentle stream of inert gas.

-

The titration is initiated by adding small, precise increments of the standardized strong base via the autoburette.

-

After each addition, the solution is stirred until a stable potential (mV or pH) reading is obtained, which is then recorded along with the volume of titrant added.[8]

-

The process is repeated across the entire relevant pH range, typically from pH ~2 to ~11, ensuring sufficient data points are collected, especially in the buffer regions where complexation occurs.

-

4. Data Analysis:

-

The raw data (volume of titrant vs. potential/pH) is used to generate a titration curve.

-

This data is then processed using specialized computer software (e.g., Hyperquad, BEST).

-

The software refines a chemical model of the system, which includes all known acid-base equilibria (for water and carbonic acid) and proposed Zn²⁺-ligand equilibria (e.g., formation of Zn(OH)⁺, Zn(CO₃), Zn(HCO₃)⁺).

-

By fitting the experimental data to the theoretical model using a non-linear least-squares algorithm, the program calculates the stability constants (log β) for the proposed complexes that best explain the experimental curve.

Other Relevant Methodologies

-

Calorimetry: Isothermal Titration Calorimetry (ITC) can be used to directly measure the enthalpy change (ΔH) upon complex formation, providing a more complete thermodynamic profile when combined with stability constants from potentiometry.

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): These techniques are essential for studying the thermal properties of the solid phases, such as the decomposition of ZnCO₃ to ZnO and CO₂.[9][10] TGA measures mass loss as a function of temperature, while DSC measures the heat flow required to raise the sample's temperature, identifying endothermic or exothermic transitions.[9][10]

References

- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. chemistry.alanearhart.org [chemistry.alanearhart.org]

- 4. Zinc oxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ijirset.com [ijirset.com]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Zinc Bicarbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc bicarbonate, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that holds significant interest in various scientific domains, primarily due to its role in biological systems and as a reactive intermediate.[1] Unlike many other metal bicarbonates, this compound is notably unstable as a solid and is typically encountered and utilized in aqueous solutions.[1][2] Its transient nature presents unique challenges in its isolation and characterization, yet its chemical properties are leveraged in organic synthesis and are of fundamental importance in physiological processes. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, in situ synthesis protocols, and its roles in catalysis and biological systems.

Physicochemical Properties

Solid this compound is a white crystalline solid that is difficult to isolate due to its thermodynamic instability.[1][2] It readily decomposes into the more stable zinc carbonate or basic zinc carbonate, particularly upon heating.[1][2] The compound's existence is predominantly in aqueous media, where its behavior is governed by complex equilibria influenced by pH and the presence of other ions.[2]

There is conflicting information regarding its solubility, with some sources describing it as insoluble while others mention its solubility in water.[1][2] This discrepancy likely arises from its transient nature in solution before precipitating as zinc carbonate. The presence of stabilizing anions can, however, maintain zinc and bicarbonate ions in a stable aqueous solution.[2]

Table 1: Properties of this compound and Related Compounds

| Property | This compound (Zn(HCO₃)₂) | Zinc Carbonate (ZnCO₃) |

| Molecular Formula | C₂H₂O₆Zn[3] | ZnCO₃ |

| Molar Mass | 187.42 g/mol | 125.39 g/mol [1] |

| Appearance | White crystalline solid[1] | White crystalline powder[1] |

| Solubility in Water | Exists primarily in aqueous solution; reported as both soluble and insoluble, highly unstable.[1][2] | Insoluble[1] |

| Stability | Unstable, decomposes upon heating.[1][2] | Stable under standard conditions, decomposes upon heating.[1] |

Aqueous Chemistry and Equilibria

The chemistry of this compound in aqueous solution is intrinsically linked to the carbonic acid equilibrium system. The relative concentrations of carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) are pH-dependent. In the presence of zinc ions (Zn²⁺), these species can interact to form zinc-containing complexes. At a pH greater than 8, carbonate species are the predominant forms of dissolved zinc.[2] The interplay of these equilibria is crucial in both synthetic applications and biological contexts.

Experimental Protocols: In Situ Synthesis

Due to its instability, this compound is typically prepared in situ for immediate use in research.[1] The following are generalized protocols for its generation in aqueous solution.

Synthesis from a Soluble Zinc Salt and Bicarbonate

This is the most common method for generating aqueous this compound.

Materials:

-

Zinc sulfate (ZnSO₄) or other soluble zinc salt (e.g., zinc chloride)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the zinc salt (e.g., 0.1 M ZnSO₄).

-

Separately, prepare an aqueous solution of sodium bicarbonate with a stoichiometric amount or a slight excess (e.g., 0.2 M NaHCO₃).

-

Slowly add the sodium bicarbonate solution to the zinc salt solution with constant stirring.

-

The resulting solution will contain aqueous this compound. Note that depending on the concentration, a precipitate of zinc carbonate or basic zinc carbonate may form over time.

Reaction: ZnSO₄(aq) + 2NaHCO₃(aq) → Zn(HCO₃)₂(aq) + Na₂SO₄(aq)

Synthesis from Zinc Hydroxide/Oxide and Carbon Dioxide

This method involves the reaction of a zinc-containing solid with carbonic acid, formed by dissolving carbon dioxide in water.

Materials:

-

Zinc hydroxide (Zn(OH)₂) or zinc oxide (ZnO)

-

Deionized water

-

Carbon dioxide (gas)

Procedure:

-

Create a suspension of zinc hydroxide or zinc oxide in deionized water.

-

Bubble carbon dioxide gas through the suspension with vigorous stirring.

-

The reaction will proceed to form aqueous this compound. The extent of the reaction will depend on the partial pressure of CO₂ and the reaction time.

Reaction: Zn(OH)₂(s) + 2CO₂(g) ⇌ Zn(HCO₃)₂(aq)

Applications in Catalysis

This compound has been investigated as a Lewis acid catalyst in organic reactions. Its ability to act as a Lewis acid facilitates transformations such as carbon-carbon bond formation. For example, it has been reported to catalyze the stereoselective Friedel-Crafts alkylation of indoles with nitroalkenes. The in situ generation of this compound provides a convenient source of a mild Lewis acid for these reactions.

Role in Biological Systems

While this compound is not a direct signaling molecule in the classical sense, the interplay between zinc and bicarbonate ions is critical for numerous physiological processes.

-

pH Regulation: Zinc is a crucial cofactor for the enzyme carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate. This reaction is fundamental to pH homeostasis in the blood and other tissues.

-

Bicarbonate Transport: Recent research has indicated that zinc binding plays a role in the sensing and regulation of cellular pH, particularly in bicarbonate transporters found in the brain.[4] This suggests a direct interaction between zinc and the proteins that facilitate bicarbonate transport across cell membranes.[4]

-

Zinc Bioavailability: The presence of bicarbonate can influence the speciation and bioavailability of zinc in biological systems.

Conclusion

This compound remains a compound of significant scientific interest due to its unique chemical properties and its relevance in both synthetic and biological chemistry. While its instability precludes its isolation as a stable, off-the-shelf reagent, its in situ generation provides a valuable tool for researchers. A deeper understanding of the thermodynamics and kinetics of the zinc-bicarbonate system in aqueous solutions will be crucial for fully harnessing its potential in catalysis and for elucidating its precise roles in complex biological processes. Future research in this area will likely focus on the development of stabilized formulations and the exploration of its catalytic activity in a wider range of organic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Decomposition Reaction of Zinc Bicarbonate

Introduction

This compound, with the chemical formula Zn(HCO₃)₂, is a compound that is primarily stable in aqueous solutions under specific conditions.[1] In solid form, it is highly unstable and readily decomposes. This technical guide provides a comprehensive overview of the decomposition reaction of this compound, including its reaction pathway, thermodynamic and kinetic considerations, and experimental protocols for its study. Due to the limited availability of direct experimental data on the decomposition of pure this compound, this guide also incorporates data from the well-studied decomposition of its primary product, zinc carbonate (ZnCO₃), to provide a more complete understanding of the overall thermal degradation process.

Reaction Pathway